molecular formula C15H20N4S B12270654 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine

1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B12270654
M. Wt: 288.4 g/mol
InChI Key: YMNWFEHYYZOKNE-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a cyclobutyl group, a thieno[3,2-d]pyrimidine moiety, and a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclobutyl group and the piperazine ring. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

    Cyclization: This reaction can form additional rings, potentially enhancing the compound’s stability and activity.

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .

Scientific Research Applications

1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-Cyclobutyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anticancer properties.

    Thieno[3,2-d]pyrimidine derivatives: Similar in structure, these compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)-7-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C15H20N4S/c1-11-9-20-14-13(11)16-10-17-15(14)19-7-5-18(6-8-19)12-3-2-4-12/h9-10,12H,2-8H2,1H3

InChI Key

YMNWFEHYYZOKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4CCC4

Origin of Product

United States

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